molecular formula C10H11NO5 B179621 (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid CAS No. 105229-14-9

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid

Cat. No. B179621
CAS RN: 105229-14-9
M. Wt: 225.2 g/mol
InChI Key: QNECLCOECOXTEW-BDAKNGLRSA-N
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Description

“(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in various studies . For example, an expeditious synthesis of novel organoselenium compounds incorporating this subunit has been reported . The synthesis strategy for related compounds often involves well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .


Molecular Structure Analysis

The molecular structure of compounds with the benzo[d][1,3]dioxole subunit can be analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into the molecular geometry .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit can be complex and varied. For instance, the synthesis of these compounds often involves reactions with various electrophiles . The reaction mixture is typically filtered and the filtrate is concentrated under vacuum to remove the solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the benzo[d][1,3]dioxole subunit can be analyzed using various techniques. For instance, molecular electrostatic potentials (MEP) can be used to investigate the relationship between the molecular structure and its physicochemical properties .

Mechanism of Action

The mechanism of action of compounds with the benzo[d][1,3]dioxole subunit can vary depending on the specific compound and its biological target. For example, some organoselenium compounds with this subunit have been found to induce time- and dose-dependent apoptotic cell death in certain human breast carcinoma cells .

Future Directions

The future directions in the research of compounds with the benzo[d][1,3]dioxole subunit are promising. These compounds have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The development of novel synthetic routes and the evaluation of novel organoselenides are areas of ongoing research .

properties

IUPAC Name

(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECLCOECOXTEW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510026
Record name (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid

CAS RN

105229-14-9
Record name (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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